molecular formula C36H41ClNPPd B12040794 CyJohnPhos Pd G2

CyJohnPhos Pd G2

Cat. No.: B12040794
M. Wt: 660.6 g/mol
InChI Key: BIIUZNZEVKWCKI-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CyJohnPhos Pd G2 involves the coordination of palladium with the ligand CyJohnPhos. The ligand is typically synthesized by reacting 2-dicyclohexylphosphino-1,1′-biphenyl with 2-amino-1,1′-biphenyl. The resulting ligand is then coordinated with palladium chloride to form the final complex .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: CyJohnPhos Pd G2 is primarily used in cross-coupling reactions, including:

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

Common Reagents and Conditions: The common reagents used in these reactions include aryl halides, organoboron compounds, and various bases. The reactions are typically carried out in organic solvents such as toluene or dimethylformamide (DMF) under inert atmosphere conditions .

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

CyJohnPhos Pd G2 has a wide range of applications in scientific research:

Mechanism of Action

CyJohnPhos Pd G2 acts as a catalyst by coordinating with the reactants to form an active palladium complex. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to facilitate the cross-coupling reactions. The molecular targets and pathways involved include the activation of aryl halides and the formation of carbon-carbon bonds .

Comparison with Similar Compounds

CyJohnPhos Pd G2 is compared with other similar palladium-based catalysts such as:

Uniqueness: this compound is unique due to its high stability, reactivity, and selectivity in various cross-coupling reactions. It offers improved performance over its predecessors and other similar catalysts, making it a valuable tool in synthetic chemistry .

Properties

Molecular Formula

C36H41ClNPPd

Molecular Weight

660.6 g/mol

IUPAC Name

chloropalladium(1+);dicyclohexyl-(2-phenylphenyl)phosphane;2-phenylaniline

InChI

InChI=1S/C24H31P.C12H10N.ClH.Pd/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1

InChI Key

BIIUZNZEVKWCKI-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+]

Origin of Product

United States

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